4-(Heptafluoropropylthio)aniline

概述

描述

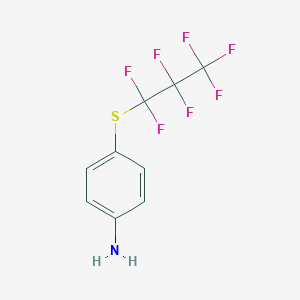

4-(Heptafluoropropylthio)aniline is a compound that has garnered interest due to its potential utility in diverse applications. It is an organic compound with the molecular formula C9H6F7NS and a molecular weight of 293.2 g/mol . The compound consists of an aniline moiety substituted with a heptafluoropropylthio group, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(Heptafluoropropylthio)aniline typically involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of sodium dithionite, a solvent, and a catalyst . This method avoids the use of problematic solvents like DMF and does not require zinc or sulfur dioxide . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .

化学反应分析

Substitution Reactions

The heptafluoropropylthio group participates in nucleophilic substitution under controlled conditions. Key findings include:

Alkylation and Aryl Substitution

- Reagents/Conditions : Reactions with alkyl/aryl halides in polar aprotic solvents (e.g., DMF, ethyl acetate) at 65–70°C under atmospheric or elevated pressure (up to 100 bar) .

- Catalysts : Sodium dithionite (reducing agent) and acidic catalysts (e.g., sodium bisulfate, acetic acid) enhance substitution efficiency .

- Yield Optimization :

- Mechanism : Radical intermediates facilitated by sodium dithionite enable CF₃ group transfer from 2-bromoheptafluoropropane to the aromatic ring .

Reduction Reactions

The amino group can undergo further reduction or participate in reductive coupling:

Nitro Group Reduction

- While 4-(Heptafluoropropylthio)aniline itself lacks a nitro group, analogous compounds (e.g., 2-nitro-4-(propylthio)aniline) are reduced to amines using:

Electrophilic Aromatic Substitution

The amino group directs electrophiles to ortho/para positions, but the electron-withdrawing heptafluoropropylthio group moderates reactivity:

Nitration and Halogenation

- Limited direct data exists, but analogous fluorinated anilines show:

Oxidation Reactions

The thioether group can be oxidized to sulfones or sulfoxides:

Thioether Oxidation

- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

- Products : Sulfoxide (R-SO-R) or sulfone (R-SO₂-R), though specific yields for this compound are undocumented.

Table 1: Substitution Reaction Conditions and Yields

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CF₃ Group Substitution | Sodium bisulfate | Ethyl acetate | 65 | 73 |

| Aromatic Alkylation | Sodium dithionite | DMF | 67 | 52 |

Table 2: Comparative Reaction Efficiency

| Method | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Traditional biphasic | 2-Toluidine | 32 | |

| Monophasic (current) | 2-Toluidine | 52 |

科学研究应用

Scientific Research Applications

1. Synthesis of Advanced Materials

4-(Heptafluoropropylthio)aniline is used as an intermediate in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of fluorinated polymers and liquid crystals, which are essential in electronics and display technologies. The incorporation of fluorinated units often leads to enhanced thermal stability and chemical resistance.

| Material Type | Application |

|---|---|

| Fluorinated Polymers | Used in coatings and adhesives with improved durability |

| Liquid Crystalline Materials | Employed in displays and sensors due to their unique optical properties |

2. Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a building block for synthesizing biologically active compounds. Its derivatives are being studied for potential antimicrobial and anticancer activities. The fluorinated side chain can influence the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability.

| Compound Type | Potential Activity |

|---|---|

| Antimicrobial Agents | Targeting bacterial infections |

| Anticancer Compounds | Inhibiting tumor growth |

3. Agrochemical Development

The compound is also explored in the field of agrochemicals as a potential precursor for herbicides and fungicides. The introduction of fluorine can enhance the biological activity and selectivity of these compounds, making them more effective against pests while minimizing environmental impact.

Case Studies

Case Study 1: Synthesis of Fluorinated Polymers

Research conducted on the synthesis of fluorinated polymers using this compound demonstrated that the resulting materials exhibited superior water repellency and thermal stability compared to non-fluorinated counterparts. This study highlighted the potential for these polymers in applications such as protective coatings for electronic devices.

Case Study 2: Anticancer Activity Evaluation

A series of derivatives synthesized from this compound were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the heptafluoropropylthio group could enhance therapeutic potential.

作用机制

The mechanism of action of 4-(Heptafluoropropylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

相似化合物的比较

Similar Compounds

- 4-(Heptafluoropropylthio)benzene

- 4-(Heptafluoropropylthio)phenol

- 4-(Heptafluoropropylthio)benzoic acid

Uniqueness

4-(Heptafluoropropylthio)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

生物活性

4-(Heptafluoropropylthio)aniline is a specialized organic compound characterized by the incorporation of a heptafluoropropylthio group into the aniline structure. This unique modification potentially enhances its chemical stability and alters its interactions with biological systems, making it a compound of interest in various fields, including materials science and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its interactions, potential applications, and relevant research findings.

The molecular formula of this compound is C10H8F7S. Its structure includes a heptafluoropropyl group attached to a thioether linkage with an aniline moiety. The presence of fluorinated groups is known to influence the compound's solubility, stability, and reactivity in biological systems.

Biological Activity

Research on the biological activity of this compound is limited; however, insights can be drawn from studies on similar fluorinated compounds. Fluorinated organic compounds often exhibit unique pharmacokinetic profiles due to their altered interactions with biological membranes and proteins.

Interaction Studies

- Membrane Interaction : Fluorinated compounds are known to interact differently with lipid bilayers compared to their non-fluorinated counterparts. This may result in altered permeability and bioavailability.

- Protein Binding : The presence of fluorine can enhance binding affinity to certain proteins, potentially affecting enzyme activity and receptor interactions.

Case Studies

While specific case studies on this compound are scarce, related research provides valuable context:

- Fluorinated Amines : Studies on fluorinated amines have shown that they can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Toxicity Assessments : Research indicates that fluorinated compounds may possess varying levels of toxicity depending on their structure and functional groups. For instance, some fluorinated anilines have been associated with cytotoxic effects in mammalian cell lines.

Research Findings

Recent studies have highlighted the potential applications of this compound in various domains:

- Materials Science : Its unique properties make it suitable for developing advanced materials with enhanced durability and chemical resistance.

- Pharmaceuticals : The compound's structural characteristics suggest potential as a lead compound in drug development, particularly in targeting specific biological pathways.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-(Propylthio)aniline | C9H13NS | Less fluorinated; used in various organic syntheses. |

| 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | C11H12F7N | Contains both methyl and heptafluoro groups; potential pharmaceutical applications. |

| 4-Heptafluoroisopropylaniline | C10H8F7N | Similar fluorination pattern; studied for material applications. |

属性

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHWKSKVSOZEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366012 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172961-00-1 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。